N~1~-(Phenoxymethyl)ethane-1,2-diamine
Description
Contextualization within Substituted Ethane-1,2-diamine Chemistry
Ethane-1,2-diamine, commonly known as ethylenediamine (B42938), is the simplest of the polyethylene (B3416737) amines and serves as a foundational building block in chemical synthesis. wikipedia.org Its utility stems from the presence of two primary amine groups, which provide sites for a wide array of chemical modifications. The introduction of substituents onto the diamine core gives rise to a vast class of molecules known as substituted ethane-1,2-diamines, which exhibit a broad spectrum of chemical properties and applications.
These derivatives are central to several areas of chemistry:
Coordination Chemistry: Ethane-1,2-diamine is a classic bidentate chelating ligand, abbreviated "en," which forms stable five-membered rings with metal ions. wikipedia.org Substitution on the nitrogen atoms modifies the steric and electronic properties of the resulting ligands, allowing for the fine-tuning of the stability, reactivity, and spectroscopic properties of the metal complexes.
Organic Synthesis: The diamine scaffold is a precursor to numerous heterocyclic compounds, such as imidazolidines, which are formed through condensation reactions with aldehydes and ketones. It is also a key monomer in the synthesis of polymers like polyamides and polyurethanes.
Industrial Applications: Substituted diamines are used in the production of detergents, textile auxiliaries, agrochemicals, and as curing agents for epoxy resins.
The synthesis of N-substituted ethane-1,2-diamines can be achieved through various methods, including reductive amination of aldehydes or direct alkylation of the diamine. The properties of the resulting molecule are heavily influenced by the nature of the substituent.
Table 1: Physicochemical Properties of Ethane-1,2-diamine This table presents data for the parent compound to provide a baseline for understanding substituted derivatives.
| Property | Value |
| IUPAC Name | Ethane-1,2-diamine |
| CAS Number | 107-15-3 |
| Molecular Formula | C₂H₈N₂ |
| Molecular Weight | 60.10 g/mol |
| Appearance | Colorless liquid |
| Odor | Ammonia-like |
| Boiling Point | 116-117 °C |
| Density | 0.899 g/cm³ |
Data sourced from public chemical databases.
Significance of the Phenoxymethyl (B101242) Moiety in Ethane-1,2-diamine Scaffolds
The attachment of a phenoxymethyl group to the ethane-1,2-diamine scaffold introduces a structural and electronic component of significant interest, particularly in the context of medicinal chemistry and materials science. The terminal phenoxy group is considered a "privileged moiety" in drug discovery, as its presence is found in numerous bioactive compounds.
Key characteristics of the phenoxymethyl group include:
Electronic Effects: The phenoxy group acts as an electron-withdrawing group. This property is famously utilized in Penicillin V (phenoxymethylpenicillin), where it enhances the acid stability of the β-lactam ring compared to Penicillin G, allowing for oral administration. calpaclab.com In the context of N1-(Phenoxymethyl)ethane-1,2-diamine, this electronic influence could modulate the basicity (pKa) of the nitrogen atoms.
Structural Rigidity and Lipophilicity: The aromatic ring introduces a rigid, planar segment into the otherwise flexible diamine chain. It also increases the lipophilicity of the molecule, which can influence its solubility and ability to interact with biological membranes or organic polymers.
Binding Interactions: The phenoxy group can participate in various non-covalent interactions, including hydrogen bonding (via the ether oxygen) and π-stacking (via the aromatic ring). These interactions are crucial for the binding of molecules to biological targets like enzymes and receptors.
The combination of a flexible chelating unit (the diamine) with a group capable of diverse intermolecular interactions (phenoxymethyl) makes N1-(Phenoxymethyl)ethane-1,2-diamine a candidate for the design of specialized ligands, enzyme inhibitors, or functional monomers.
Table 2: Comparison of Calculated Properties of Ethane-1,2-diamine and a Substituted Derivative This table illustrates the influence of a phenyl-containing substituent on the parent diamine structure. Data for the specific target compound is not available, so a related compound is used for comparison.
| Property | Ethane-1,2-diamine | N'-(1-phenylethyl)ethane-1,2-diamine |
| Molecular Formula | C₂H₈N₂ | C₁₀H₁₆N₂ |
| Molecular Weight | 60.10 g/mol | 164.25 g/mol |
| XLogP3 (Lipophilicity) | -1.2 | 0.8 |
| Topological Polar Surface Area | 52 Ų | 38.1 Ų |
Data sourced from PubChem. nih.gov
Historical Development and Contemporary Relevance of Related Chemical Architectures
The study of ethane-1,2-diamine and its derivatives has a rich history that has paved the way for contemporary research into more complex structures like N1-(Phenoxymethyl)ethane-1,2-diamine.
Early Developments: Ethane-1,2-diamine first gained prominence through the pioneering work of Alfred Werner in coordination chemistry, where its ability to form stable chelate complexes was fundamental to the development of the field. Industrially, its large-scale production, primarily via the reaction of 1,2-dichloroethane (B1671644) with ammonia, made it a readily available and cost-effective chemical intermediate. wikipedia.org
Expansion into Organic and Polymer Chemistry: Over the 20th century, its role expanded dramatically. It became a staple in the synthesis of pharmaceuticals, fungicides, and polymers. The bifunctional nature of the molecule allows it to act as a linker, connecting different molecular fragments or building up long polymer chains. wikipedia.org
Contemporary Research: Modern research continues to explore new applications for substituted diamines. Scientists are designing chiral diamine derivatives as catalysts for asymmetric synthesis and as ligands for novel metal-organic frameworks (MOFs). Furthermore, recent studies have investigated complex diamine derivatives as potential antiviral and fungicidal agents, demonstrating that the structural simplification of natural products using a diamine core is a fruitful strategy for discovering new bioactive compounds. This ongoing work highlights the enduring relevance of the diamine scaffold in the quest for new functional molecules.
The conceptual design of N1-(Phenoxymethyl)ethane-1,2-diamine builds upon this long history, combining a historically significant chemical backbone with a moiety recognized for its value in modern drug design.
Structure
3D Structure
Properties
CAS No. |
65727-35-7 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N'-(phenoxymethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2O/c10-6-7-11-8-12-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2 |
InChI Key |
HDENMWYGOMOUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCNCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N1 Phenoxymethyl Ethane 1,2 Diamine
Stereoselective and Asymmetric Synthesis of N1-(Phenoxymethyl)ethane-1,2-diamine Enantiomers
The stereoselective synthesis of chiral 1,2-diamines is a field of considerable research interest, given their importance as ligands in asymmetric catalysis and as key structural motifs in biologically active molecules. rsc.orgresearchgate.net The asymmetric synthesis of N1-(Phenoxymethyl)ethane-1,2-diamine enantiomers can be approached through several catalytic strategies. One such strategy involves the desymmetrization of meso-diamines. rsc.orgresearchgate.net For instance, a meso-precursor could be selectively functionalized using a chiral catalyst to yield an enantioenriched product.
Another prominent method is the catalytic asymmetric N-allylation of meso-vicinal diamine derivatives. This has been shown to proceed with high enantioselectivity (up to 90% ee) using a chiral π-allyl-Pd catalyst. nih.gov This approach could be adapted for the synthesis of chiral N1-(Phenoxymethyl)ethane-1,2-diamine. Furthermore, sequential palladium and rhodium catalysis has been successfully employed for the asymmetric synthesis of polyfunctionalized diamine derivatives, offering a potential route to optically active N1-(Phenoxymethyl)ethane-1,2-diamine. nih.gov
The development of stereoselective methods for the synthesis of 1,2-diamino-1,2-diarylethane derivatives provides a procedural basis that could be adapted for the target compound. researchgate.net These methods often involve the selective opening of cis-2,4,5-triarylimidazoline rings to produce erythro-1,2-diamino-1,2-diarylethane derivatives, which can then be isomerized to the threo form. researchgate.net
| Method | Catalyst/Reagent | Key Feature | Potential Application to Target Compound |
| Catalytic Asymmetric N-allylation | Chiral π-allyl-Pd catalyst | Desymmetrization of meso-diamines | Synthesis of enantioenriched N |
| Sequential Pd and Rh Catalysis | Palladium and Rhodium catalysts | Asymmetric synthesis of polyfunctionalized diamines | Access to optically active N |
| Imidazoline Ring Opening | Strong bases in DMSO | Stereoselective formation of erythro and threo isomers | Controlled synthesis of diastereomers of substituted N |
Green Chemistry Approaches in N1-(Phenoxymethyl)ethane-1,2-diamine Synthesis
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Synthetic Protocols
Solvent-free synthesis, or solid-state synthesis, offers significant environmental benefits by eliminating the need for solvents, which are often toxic, flammable, and contribute to waste. Reactions are typically carried out by grinding the reactants together, sometimes with the aid of a catalyst. For the synthesis of N1-(Phenoxymethyl)ethane-1,2-diamine, a possible solvent-free approach could involve the reaction of phenoxyacetaldehyde (B1585835) with ethylenediamine (B42938) under mechanochemical conditions. Research on the solvent-free synthesis of β-enamino ketones and esters catalyzed by recyclable iron(III) triflate demonstrates the feasibility of such approaches for related compound classes. nih.gov
Microwave-Assisted and Mechanochemical Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. at.uanih.gov The synthesis of various heterocyclic compounds and other organic molecules has been successfully achieved using microwave irradiation. researchgate.netnih.govmdpi.com A potential microwave-assisted synthesis of N1-(Phenoxymethyl)ethane-1,2-diamine could involve the reaction of a suitable phenoxymethyl (B101242) precursor with a diamine under microwave irradiation. This method has been reported to be advantageous in terms of reaction speed, energy conservation, and increased yields for the N-alkylation of similar amines. nih.gov
Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding), is another green chemistry technique that can be performed in the absence of solvents. This method has been applied to a variety of organic transformations and could potentially be used for the synthesis of N1-(Phenoxymethyl)ethane-1,2-diamine.
| Green Chemistry Approach | Key Advantage | Potential Reaction for Target Compound |
| Solvent-Free Synthesis | Reduced waste and environmental impact | Mechanochemical reaction of phenoxyacetaldehyde and ethylenediamine |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields | Microwave-irradiated reaction of a phenoxymethyl halide with ethylenediamine |
| Mechanochemical Synthesis | Solvent-free, energy-efficient | Solid-state grinding of reactants with a catalyst |
Chemoenzymatic Synthesis Strategies for N1-(Phenoxymethyl)ethane-1,2-diamine
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the efficiency of chemical synthesis to produce complex molecules. Enzymes, such as lipases, can be used for the enantioselective acylation of amines, which is a key step in the synthesis of chiral diamines.
A study on the enzymatic desymmetrization of prochiral meso-1,2-disubstituted-1,2-diaminoethane using lipases and dialkyl carbonates as acylating agents highlights a viable strategy. nih.gov This biocatalytic approach can lead to the preparation of enantioenriched mono-N-carbamate-protected precursors, which can then be converted to the desired chiral diamine. nih.gov This methodology could be applied to a suitable precursor of N1-(Phenoxymethyl)ethane-1,2-diamine to achieve high enantiomeric excess. The screening of different lipases and reaction conditions is crucial for optimizing the enzymatic activity and enantioselectivity. nih.gov
Flow Chemistry Applications in N1-(Phenoxymethyl)ethane-1,2-diamine Production
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for automation and scalability. nih.gov
Derivatization and Functionalization Chemistry of N1 Phenoxymethyl Ethane 1,2 Diamine
Synthesis of Schiff Bases Derived from N¹-(Phenoxymethyl)ethane-1,2-diamine
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. annalsofglobalpublishinggroup.com For N¹-(Phenoxymethyl)ethane-1,2-diamine, the more reactive primary amine is the expected site of this reaction.
Condensation Reactions with Diverse Carbonyl Compounds
The synthesis of Schiff bases from N¹-(Phenoxymethyl)ethane-1,2-diamine would likely proceed via a nucleophilic addition of the primary amino group to the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. shahucollegelatur.org.in This reaction is often catalyzed by an acid. annalsofglobalpublishinggroup.com The bifunctional nature of ethylenediamine (B42938) derivatives allows for the formation of various Schiff bases through reactions with different carbonyl compounds.
A range of carbonyl compounds could theoretically be employed to generate a diverse library of Schiff base derivatives. The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) and may require refluxing for several hours to ensure completion. annalsofglobalpublishinggroup.com
Table 1: Predicted Condensation Reactions with Various Carbonyl Compounds
| Carbonyl Reactant | Predicted Schiff Base Product | Reaction Conditions |
|---|---|---|
| Benzaldehyde | N¹-Benzylidene-N²-(phenoxymethyl)ethane-1,2-diamine | Ethanol, Acid catalyst, Reflux |
| Salicylaldehyde | 2-(((2-((Phenoxymethyl)amino)ethyl)imino)methyl)phenol | Methanol, Reflux |
| Acetone | N¹-(Propan-2-ylidene)-N²-(phenoxymethyl)ethane-1,2-diamine | Methanol, Reflux |
Stereochemical Control in Schiff Base Formation
Achieving stereochemical control in Schiff base formation is a critical aspect of asymmetric synthesis. mdpi.com Since N¹-(Phenoxymethyl)ethane-1,2-diamine is achiral, the introduction of chirality into its Schiff base derivatives would depend on the carbonyl compound used.
If a chiral, non-racemic aldehyde or ketone is used as the reactant, the resulting Schiff base would be a specific diastereomer. For instance, condensation with a chiral aldehyde like (R)-glyceraldehyde would theoretically yield a diastereomerically enriched product.
Alternatively, if a prochiral ketone is used, a chiral catalyst or auxiliary could be employed to influence the stereochemical outcome of the reaction, leading to an enantiomerically enriched Schiff base. The study of proton transfer and tautomeric equilibria, often investigated using UV-Vis and NMR spectroscopy, is crucial for understanding the properties of these chiral Schiff bases. researchgate.net
Formation of Polydentate Ligands Incorporating N¹-(Phenoxymethyl)ethane-1,2-diamine
The two nitrogen atoms of N¹-(Phenoxymethyl)ethane-1,2-diamine, along with the ether oxygen of the phenoxymethyl (B101242) group, make it a potential precursor for tridentate or higher-denticity ligands, which are crucial in coordination chemistry for chelating metal ions. shahucollegelatur.org.in
Macrocyclic Ligand Architectures
Macrocyclic ligands are large, cyclic molecules containing multiple donor atoms that can encapsulate a metal ion. The synthesis of such ligands often involves the template-assisted condensation of diamines with dicarbonyl compounds. core.ac.uk
Theoretically, N¹-(Phenoxymethyl)ethane-1,2-diamine could be used in a [2+2] cyclocondensation reaction with a suitable dialdehyde, such as isophthalaldehyde (B49619) or terephthalaldehyde, in the presence of a metal ion template (e.g., Ni(II) or Cu(II)). The metal ion organizes the reactants into a favorable geometry for cyclization, increasing the yield of the macrocyclic product over polymeric side products. researchgate.net
Tripodal and Podand Ligand Design
Tripodal and podand ligands are open-chain chelators with donor arms radiating from a central anchor atom. nih.govmdpi.com While N¹-(Phenoxymethyl)ethane-1,2-diamine is a linear molecule, it can be incorporated into such architectures.
A common strategy for designing tripodal ligands involves functionalizing a central amine anchor. nih.gov In this context, the secondary amine of N¹-(Phenoxymethyl)ethane-1,2-diamine could serve as a point of attachment for further functionalization. For example, it could be reacted with two equivalents of a reagent like 2-(chloromethyl)pyridine (B1213738) to create a pentadentate ligand with a tripodal-like topology around one of the nitrogen atoms. Such multi-step syntheses allow for the construction of complex, asymmetric ligands designed for specific coordination environments. nih.govresearchgate.net
Preparation of Functionalized N¹-(Phenoxymethyl)ethane-1,2-diamine Derivatives
Further functionalization of N¹-(Phenoxymethyl)ethane-1,2-diamine can be achieved by targeting its secondary amine or the aromatic ring, allowing for the fine-tuning of its chemical and physical properties.
The secondary amine can undergo various reactions:
Alkylation: Reaction with alkyl halides can introduce additional alkyl groups.
Acylation: Reaction with acyl chlorides or anhydrides would form the corresponding amide.
Mannich Reaction: Condensation with formaldehyde (B43269) and a suitable phenol (B47542) could attach another aminophenol moiety, creating a more complex ligand structure. researchgate.net
The phenoxy group on the aromatic ring is an ortho-, para-directing activator for electrophilic aromatic substitution. This allows for the introduction of functional groups onto the benzene (B151609) ring:
Nitration: Using nitric acid and sulfuric acid would likely place a nitro group at the para position.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid would introduce a halogen atom, primarily at the para position.
These functionalizations can modify the steric and electronic properties of ligands derived from the parent molecule, influencing the stability and reactivity of their corresponding metal complexes.
Table 2: Potential Functionalized Derivatives of N¹-(Phenoxymethyl)ethane-1,2-diamine
| Reaction Type | Reagent(s) | Functional Group Added | Predicted Product Name |
|---|---|---|---|
| N-Alkylation | Methyl iodide | Methyl | N¹-Methyl-N¹-(phenoxymethyl)ethane-1,2-diamine |
| N-Acylation | Acetyl chloride | Acetyl | N-(2-Aminoethyl)-N-(phenoxymethyl)acetamide |
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | N¹-((4-Nitrophenoxy)methyl)ethane-1,2-diamine |
N-Alkylation and N-Arylation Strategies
The nitrogen atoms of N¹-(Phenoxymethyl)ethane-1,2-diamine are nucleophilic centers that can readily participate in N-alkylation and N-arylation reactions, leading to the introduction of diverse substituents.
N-Alkylation Strategies:
N-alkylation of diamines can be achieved through various methods, most commonly via nucleophilic substitution reactions with alkyl halides. In the case of N¹-(Phenoxymethyl)ethane-1,2-diamine, selective alkylation of the primary amine can be achieved under controlled conditions. The use of a suitable base is often necessary to deprotonate the amine, enhancing its nucleophilicity.
A common strategy involves the reaction of the diamine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The reaction temperature can be varied to control the extent of alkylation. For instance, lower temperatures generally favor mono-alkylation at the more accessible primary amine.
| Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Ethylenediamine | Ethanol | CuO-NiO/γ-Al₂O₃ | - | 160 | N-Ethylethylenediamine | 82.3 |
| Benzylamine | Benzyl bromide | Al₂O₃–OK | Acetonitrile | 30 | Dibenzylamine | - |
| Piperidine | 2-Phenethyl bromide | Al₂O₃–OK | Acetonitrile | 30 | N-(2-Phenethyl)piperidine | 80 |
This table presents data for analogous N-alkylation reactions to illustrate the general principles.
N-Arylation Strategies:
The introduction of aryl groups onto the nitrogen atoms of N¹-(Phenoxymethyl)ethane-1,2-diamine can be accomplished through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org For the N-arylation of N¹-(Phenoxymethyl)ethane-1,2-diamine, one could employ a palladium catalyst, such as Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). wikipedia.org The choice of ligand and base is crucial for achieving high yields and selectivity.
The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide. wikipedia.orgiitk.ac.in While traditional Ullmann conditions often require harsh reaction conditions, modern protocols utilize copper(I) catalysts with various ligands, allowing the reaction to proceed under milder temperatures. wikipedia.orgorganic-chemistry.org For instance, CuI with a ligand such as N,N-dimethylglycine or L-proline can effectively catalyze the N-arylation of amines in solvents like DMSO. organic-chemistry.orgnih.gov
| Amine | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | 4-Chloronitrobenzene | Cu | - | KOH | - | High | - |
| Various amines | Aryl iodides/bromides | CuI | N-Methylglycine or L-proline | K₂CO₃/K₃PO₄ | DMSO | 40-90 | Good to Excellent |
| Aniline | Aryl halides | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | High |
This table provides representative examples of N-arylation reactions on other amines to demonstrate the general methodologies.
Amidation and Sulfonylation Reactions
The primary and secondary amine functionalities of N¹-(Phenoxymethyl)ethane-1,2-diamine are readily acylated to form amides and sulfonylated to yield sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the electronic and steric properties of molecules.
Amidation Reactions:
Amide bond formation is typically achieved by reacting the diamine with a carboxylic acid derivative, most commonly an acyl chloride or an anhydride. The reaction of N¹-(Phenoxymethyl)ethane-1,2-diamine with an acyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct is a straightforward and efficient method for synthesizing the corresponding amide. researchgate.netyoutube.comkhanacademy.org The reaction is usually carried out in an inert solvent such as dichloromethane (B109758) or THF at room temperature or below.
Sulfonylation Reactions:
Similarly, sulfonamides are prepared by the reaction of the diamine with a sulfonyl chloride in the presence of a base. researchgate.netorganic-chemistry.org This reaction, often referred to as the Hinsberg test for amines, provides a stable sulfonamide linkage. The choice of sulfonyl chloride allows for the introduction of a wide variety of aryl or alkylsulfonyl groups.
| Amine | Acylating/Sulfonylating Agent | Base | Solvent | Product Type |
| Primary/Secondary Amine | Acyl Chloride | Pyridine/Triethylamine | Dichloromethane | Amide |
| Primary/Secondary Amine | Sulfonyl Chloride | Pyridine/NaOH | - | Sulfonamide |
| N-Silylamines | Sulfonyl Chlorides | - | Acetonitrile | Sulfonamide |
This table outlines general conditions for amidation and sulfonylation reactions.
Cycloaddition Reactions Leading to Heterocyclic Frameworks (e.g., 1,2,3-Triazoles)
The versatile functional handles of N¹-(Phenoxymethyl)ethane-1,2-diamine derivatives allow for their participation in cycloaddition reactions to construct various heterocyclic systems. A prominent example is the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". eurekaselect.comnih.govnih.gov
To achieve this, one of the amine groups of N¹-(Phenoxymethyl)ethane-1,2-diamine can be functionalized with an azide (B81097) group, and the other with a terminal alkyne, or an external azide or alkyne can be used. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govresearchgate.net
For instance, the primary amine of N¹-(Phenoxymethyl)ethane-1,2-diamine could be selectively converted to an azide. This azido-derivative can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, to afford the corresponding 1,2,3-triazole. A closely related structure, N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide, has been synthesized via a Cu(I)-catalyzed azide-alkyne cycloaddition, highlighting the feasibility of incorporating the phenoxymethyl moiety into a triazole ring. eurekaselect.com
| Azide Precursor | Alkyne Precursor | Catalyst System | Solvent | Product |
| 4-Azido-7-chloroquinoline | O-Acetylenic acetaminophen | CuSO₄, Ascorbic acid | tBuOH/Water | 4-Amino-7-chloroquinoline-based 1,2,3-triazole hybrid |
| Phenacyl azide derivatives | Propargyl ethers | Copper(I) | - | 1,4-Disubstituted 1,2,3-triazoles |
| Aryl azides | Ethyl acetoacetate | - | - | 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids |
This table showcases examples of 1,2,3-triazole synthesis through cycloaddition reactions.
Post-Synthetic Modification of N¹-(Phenoxymethyl)ethane-1,2-diamine Scaffolds
Once the core scaffold of a derivatized N¹-(Phenoxymethyl)ethane-1,2-diamine is synthesized, further modifications can be performed on the introduced functional groups. This concept of post-synthetic modification (PSM) is a powerful tool for creating libraries of compounds with diverse functionalities from a common intermediate. labxing.comnih.gov
For example, if an N-alkylation was performed with an alkyl halide containing a terminal ester group, this ester can be subsequently hydrolyzed to a carboxylic acid. The resulting acid can then be coupled with various amines to form a new set of amides. Similarly, if an N-arylation was performed with an aryl halide containing a nitro group, this nitro group can be reduced to an amine, which can then be further functionalized.
The phenoxymethyl group itself can also be a site for post-synthetic modification, although this is less common. Electrophilic aromatic substitution reactions on the phenyl ring, such as nitration or halogenation, could be performed, provided the other functional groups on the molecule are protected or are unreactive under the reaction conditions.
The specific strategies for post-synthetic modification are highly dependent on the nature of the functional groups present in the derivatized N¹-(Phenoxymethyl)ethane-1,2-diamine scaffold and require careful planning of the synthetic route to ensure compatibility of the reaction conditions.
Coordination Chemistry of N1 Phenoxymethyl Ethane 1,2 Diamine and Its Derivatives
Ligand Design Principles and Coordination Modes
The design of N¹-(Phenoxymethyl)ethane-1,2-diamine is predicated on the foundational principles of coordination chemistry, where a ligand's architecture dictates its binding affinity, selectivity, and the resulting complex's geometry and stability. The ligand features a flexible ethane-1,2-diamine core, which is a classic bidentate N,N'-donor ligand known for forming stable five-membered chelate rings with metal ions. The introduction of a phenoxymethyl (B101242) group at one of the nitrogen atoms introduces new functionalities and potential coordination behaviors.
The phenoxymethyl group (-CH₂-O-C₆H₅) is not merely a passive substituent; it actively influences the ligand's steric and electronic properties. The ether oxygen atom within this moiety introduces a potential third donor site, allowing the ligand to act in a tridentate N,N,O fashion. This versatility in coordination modes—switching between bidentate (N,N) and tridentate (N,N,O)—can lead to the formation of diverse metal complex structures. The preferred coordination mode often depends on the nature of the metal ion, its preferred coordination number, and the reaction conditions.
Furthermore, the bulky nature of the phenoxymethyl group can impose significant steric constraints around the metal center. This steric hindrance can influence the coordination geometry, potentially stabilizing specific isomers or preventing the coordination of additional ligands. The phenyl ring also offers a site for further functionalization, allowing for the fine-tuning of the ligand's electronic properties through the introduction of electron-donating or electron-withdrawing groups, a common strategy in the rational design of catalysts and functional materials. researchgate.net
A central feature of the coordination of N¹-(Phenoxymethyl)ethane-1,2-diamine is the formation of a five-membered chelate ring involving the metal center and the two nitrogen atoms of the ethylenediamine (B42938) backbone (M-N-C-C-N). The formation of such rings is entropically favored, a phenomenon known as the chelate effect. This effect leads to metal complexes that are significantly more thermodynamically stable than their analogues formed with comparable monodentate ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N¹-(Phenoxymethyl)ethane-1,2-diamine typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). ijstm.commocedes.org The resulting complexes can often be isolated as crystalline solids upon cooling or evaporation of the solvent.
Characterization of these complexes relies on a suite of analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion, often evidenced by shifts in the N-H and C-N stretching frequencies. Electronic (UV-Vis) spectroscopy provides information about the d-d electronic transitions of the metal center, which are sensitive to the coordination geometry. Molar conductivity measurements can determine whether the complex is an electrolyte, and magnetic susceptibility measurements reveal information about the number of unpaired electrons on the metal ion. researchgate.netcu.edu.eg
The ethylenediamine backbone ensures that N¹-(Phenoxymethyl)ethane-1,2-diamine forms stable complexes with a wide array of first- and second-row transition metals. The specific geometry of the resulting complex is dictated by the electronic configuration and size of the metal ion. For instance, metals like Co(III), Fe(III), and Ru(III) are expected to form octahedral complexes, coordinating to either two tridentate ligands or one ligand and three ancillary ligands (like chloride). researchgate.netnih.gov Ni(II) typically forms octahedral complexes, while Cu(II) complexes are often subject to Jahn-Teller distortion, leading to distorted octahedral or square planar geometries. nih.gov The d¹⁰ ions Zn(II) and Cd(II) are flexible in their coordination preferences, commonly adopting tetrahedral or octahedral geometries. nih.gov
| Metal Ion | Typical Coordination Number | Expected Geometry |
|---|---|---|
| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |
| Ni(II) | 6 | Octahedral |
| Co(II)/(III) | 6 | Octahedral |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral |
| Cd(II) | 4, 6 | Tetrahedral, Octahedral |
| Ru(II)/(III) | 6 | Octahedral |
| Fe(II)/(III) | 6 | Octahedral |
| Mn(II) | 6 | Octahedral |
The coordination chemistry of lanthanides (Ln) and actinides (An) is dominated by their character as hard Lewis acids, showing a strong preference for hard donor atoms like oxygen over softer nitrogen donors. mdpi.com While complexation with purely N-donor ligands can be challenging, the presence of the ether oxygen in the phenoxymethyl moiety of N¹-(Phenoxymethyl)ethane-1,2-diamine provides a hard donor site. This makes the ligand a potential N,N,O-donor, which could enhance its ability to coordinate to f-block elements. nih.gov The formation of stable complexes would likely involve the participation of this oxygen atom in the coordination sphere, leading to complexes where the lanthanide or actinide ion is bound by both nitrogen and oxygen donors. nih.govacs.org The large ionic radii of these elements typically result in high coordination numbers (8, 9, or more).
Structural Elucidation of Metal Complexes
For complexes of N¹-(Phenoxymethyl)ethane-1,2-diamine with first-row transition metals, typical M-N bond lengths are expected to be in the range of 2.0 to 2.2 Å. nih.govscirp.org If the phenoxymethyl ether oxygen is coordinated, M-O bond lengths would also be observed. The five-membered M-N-C-C-N chelate ring typically adopts a puckered (gauche) conformation to minimize steric strain. rsc.org These structural parameters are crucial for understanding the electronic properties and reactivity of the complexes.
| Bond | Typical Length (Å) | Metal Ion Examples |
|---|---|---|
| M-N (Amine) | 2.05 - 2.20 | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) |
| M-O (Ether) | 2.00 - 2.15 | Co(II), Ni(II), Cu(II) |
| Ln-N (Amine) | 2.50 - 2.70 | Eu(III), Yb(III) |
| Ln-O (Ether) | 2.30 - 2.50 | Eu(III), Yb(III), La(III) |
Based on a thorough review of the provided search results, there is no specific scientific literature available on the coordination chemistry of the compound "N1-(Phenoxymethyl)ethane-1,2-diamine" or its derivatives. The search results pertain to other, structurally distinct derivatives of ethane-1,2-diamine.
Therefore, it is not possible to generate the requested article focusing solely on the X-ray crystallography, spectroscopic characterization, electronic structure, and electrochemical and magnetic properties of metal complexes involving "N1-(Phenoxymethyl)ethane-1,2-diamine". Providing information on other related but different compounds would violate the explicit instructions to focus strictly on the specified chemical entity.
Catalytic Applications of N1 Phenoxymethyl Ethane 1,2 Diamine Derivatives
Asymmetric Catalysis
The core utility of chiral 1,2-diamine derivatives lies in asymmetric catalysis, where they serve as ligands for metal catalysts to create a chiral environment. This environment forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess over the other.
Enantioselective Hydrogenation Reactions
Enantioselective hydrogenation is a fundamental process for producing enantiomerically pure alcohols and amines, which are vital building blocks for pharmaceuticals and fine chemicals. In these reactions, a metal complex, typically containing ruthenium or iridium, coordinates with a chiral ligand. Derivatives of 1,2-diamines are well-established as highly effective ligands in asymmetric transfer hydrogenation (ATH) of ketones and imines.
While specific studies detailing the use of N¹-(Phenoxymethyl)ethane-1,2-diamine in this context are not prominent, the diamine backbone is the critical feature for creating the necessary bifunctional mechanism for hydrogen transfer. The phenoxymethyl (B101242) substituent would play a secondary role in tuning the steric and electronic properties of the catalyst, which is a key strategy for optimizing enantioselectivity for different substrates. Research on polymeric chiral diamine ligands for iridium-catalyzed ATH has demonstrated excellent enantioselectivities (up to 99% ee) for various functionalized ketones, underscoring the power of the diamine scaffold in this application.
Illustrative Data for Asymmetric Transfer Hydrogenation of Ketones: Note: The following data represents typical results for this class of reaction using established chiral diamine ligands, not specifically N¹-(Phenoxymethyl)ethane-1,2-diamine, for which specific data is not available.
| Entry | Ketone Substrate | Chiral Diamine Ligand Type | Metal | Product Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Acetophenone | TsDPEN | Ru | 98 |
| 2 | 1-Tetralone | Cydn-Ts | Ir | 99 |
Diastereoselective Synthesis of Organic Molecules
Diastereoselective synthesis aims to control the formation of one diastereomer over another. Chiral ligands derived from diamines can influence the facial selectivity of a nucleophilic attack on a prochiral center or control the orientation of substrates in a catalyst's coordination sphere. For instance, in iron-catalyzed C-H amination reactions to form disubstituted pyrrolidines, the choice of ancillary ligand on the metal center is crucial for controlling the diastereoselectivity. While not involving a diamine directly as the primary chiral source, studies have shown that phenoxide ligands can create a more defined steric environment around the metal, guiding the reaction pathway to favor one diastereomer. This suggests that the phenoxy group within a chiral diamine ligand like N¹-(Phenoxymethyl)ethane-1,2-diamine could play a significant role in diastereoselective transformations by exerting steric influence and participating in secondary interactions.
Metal-Catalyzed Asymmetric Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is central to organic synthesis. Performing this enantioselectively with metal catalysts is a major field of research. Chiral 1,2-diamines are employed as ligands in numerous C-C bond-forming reactions, including allylic alkylations, conjugate additions, and aldol (B89426) reactions. These ligands chelate to the metal center (e.g., copper, palladium, rhodium), creating a rigid chiral pocket that dictates the stereochemical outcome of the reaction. The specific substituents on the diamine nitrogen and backbone are critical for achieving high enantioselectivity. Although no specific examples featuring N¹-(Phenoxymethyl)ethane-1,2-diamine are documented in prominent literature, its structure is well-suited for such applications. The phenoxymethyl group could offer beneficial steric bulk and potential for non-covalent interactions to enhance stereocontrol.
Ring-Opening Polymerization Catalysis
Ring-opening polymerization (ROP) is a key method for producing biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). The catalysis of ROP often involves metal complexes that can initiate polymerization by coordinating to and opening a cyclic monomer. Ligands with nitrogen and oxygen donor atoms, such as amine-phenolate systems, are highly effective for this purpose. They can be tailored to control the steric and electronic environment of the metal center, which in turn influences the rate of polymerization and the stereoselectivity in the case of chiral monomers like lactide.
While research specifically employing N¹-(Phenoxymethyl)ethane-1,2-diamine derivatives as ligands for ROP catalysts is not available, their amine-ether structure is analogous to other successful ligand classes. A complex formed between a suitable metal (e.g., aluminum, zinc, or indium) and this diamine could potentially act as an efficient initiator for the ROP of cyclic esters. The phenoxymethyl group could influence the catalyst's solubility and electronic properties, thereby affecting its activity and the properties of the resulting polymer.
Representative Data for ROP of rac-Lactide: Note: This table illustrates typical performance for amine-phenolate based catalysts and does not represent data for N¹-(Phenoxymethyl)ethane-1,2-diamine derivatives.
| Entry | Metal Center | Ligand Type | Monomer/Initiator Ratio | Conversion (%) (Time) | PDI (Mw/Mn) |
|---|---|---|---|---|---|
| 1 | Y | Salen-type | 200 | 98 (1h) | 1.15 |
| 2 | In | Amine-bis(phenolate) | 100 | 95 (24h) | 1.23 |
Cross-Coupling Reactions (e.g., C-N Coupling)
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, particularly in the synthesis of pharmaceuticals and organic materials. The Buchwald-Hartwig amination, for instance, relies on a palladium catalyst supported by a ligand to couple an amine with an aryl halide. Diamine ligands have been shown to be highly effective in copper-catalyzed C-N coupling reactions (the Ullmann condensation), enabling the use of milder reaction conditions and catalytic amounts of copper. nih.gov
The effectiveness of the diamine ligand stems from its ability to chelate the metal ion, stabilizing the active catalytic species and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The N¹-(Phenoxymethyl)ethane-1,2-diamine structure is suitable for this role. The two nitrogen atoms can coordinate to a metal center like copper or palladium, while the phenoxymethyl group can modulate the catalyst's steric hindrance and electronic density, potentially improving its activity and substrate scope. However, specific studies applying this class of ligands in cross-coupling reactions are not well-documented.
Multicomponent Reactions Mediated by N1-(Phenoxymethyl)ethane-1,2-diamine Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. Chiral catalysts are often used to control the stereochemistry of the complex products formed. Chiral diamine derivatives have been used as organocatalysts or as ligands for metal catalysts in asymmetric MCRs, such as the Mannich and Ugi reactions.
The role of the catalyst is to assemble the components in a chiral environment, leading to the stereoselective formation of new bonds. A complex derived from N¹-(Phenoxymethyl)ethane-1,2-diamine could potentially catalyze such transformations. The two nitrogen atoms could act as Lewis basic sites to activate one component, while a coordinated metal could act as a Lewis acid to activate another. Despite this potential, there is no specific research available demonstrating the application of N¹-(Phenoxymethyl)ethane-1,2-diamine derivatives in multicomponent reactions.
Table of Mentioned Compounds
| Compound Name |
|---|
| N¹-(Phenoxymethyl)ethane-1,2-diamine |
| Acetophenone |
| 1-Tetralone |
| 2,4,4-Trimethyl-2-cyclohexenone |
| N-tosyl-(1R,2R)-1,2-diphenylethanediamine (TsDPEN) |
| N-tosyl-(1R,2R)-cyclohexanediamine (Cydn-Ts) |
| Polylactide (PLA) |
Despite a comprehensive search for scholarly articles and research data, there is a notable absence of published literature focusing specifically on the catalytic applications and mechanistic investigations of "N1-(Phenoxymethyl)ethane-1,2-diamine." The search for detailed research findings, including spectroscopic monitoring of reaction intermediates and kinetic studies for this particular compound, did not yield any specific results.
Therefore, it is not possible to provide a detailed article on the "" with the requested sections on "Mechanistic Investigations of Catalytic Cycles," including "Spectroscopic Monitoring of Reaction Intermediates" and "Kinetic Studies and Reaction Pathway Elucidation," as there is no available scientific data for this specific molecule.
Any attempt to generate such an article would require speculation and fabrication of data, which would not adhere to the principles of scientific accuracy. Further research on this specific compound would be necessary to provide the detailed information requested.
Theoretical and Computational Studies on N1 Phenoxymethyl Ethane 1,2 Diamine Systems
Quantum Chemical Calculations
Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the geometric and electronic characteristics of N1-(Phenoxymethyl)ethane-1,2-diamine.
The three-dimensional structure of N1-(Phenoxymethyl)ethane-1,2-diamine is crucial for its function and reactivity. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. For a flexible molecule like this, multiple low-energy conformations are possible due to the rotation around single bonds.
The ethylenediamine (B42938) backbone is known to adopt two primary conformations: gauche and anti. In the gauche conformation, the two amino groups are staggered with a torsion angle of approximately 60°, which is often stabilized by an intramolecular hydrogen bond. The anti conformation has a torsion angle of 180°. For ethylenediamine itself and its complexes, the gauche form is generally more stable. researchgate.net The presence of the bulky phenoxymethyl (B101242) substituent on one of the nitrogen atoms in N1-(Phenoxymethyl)ethane-1,2-diamine would introduce steric hindrance, which could influence the preferred conformation. Computational studies on similar N-substituted ethylenediamines have shown that the nature of the substituent plays a significant role in the conformational landscape. mdpi.comnih.gov
A thorough conformational analysis would involve systematically rotating all flexible dihedral angles (e.g., C-O, C-C, C-N bonds) to map out the potential energy surface and identify all local minima (stable conformers) and the transition states that connect them. The relative energies of these conformers can then be calculated to determine their population at a given temperature.
Table 1: Expected Torsional Angles in Low-Energy Conformers of N1-(Phenoxymethyl)ethane-1,2-diamine
| Dihedral Angle | Expected Range (°) | Notes |
|---|---|---|
| N-C-C-N | ~60 (gauche) or 180 (anti) | The gauche conformer is often preferred in ethylenediamines. |
| C-N-C-C | ~180 (trans) or ±60 (gauche) | Rotation around the N-CH2 bond. |
| O-C-N-C | ~180 (trans) or ±60 (gauche) | Rotation around the C-N bond of the substituted amine. |
The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other species. youtube.comwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. sapub.org
For N1-(Phenoxymethyl)ethane-1,2-diamine, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule. This would likely involve the lone pair electrons of the nitrogen atoms and the π-system of the phenyl ring. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals, particularly those associated with the aromatic ring.
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Molecular Orbital | Expected Localization | Implied Reactivity |
|---|---|---|
| HOMO | Nitrogen lone pairs, Phenyl π-system | Nucleophilic sites, susceptible to electrophilic attack |
| LUMO | Phenyl π* antibonding orbitals | Electrophilic site, susceptible to nucleophilic attack |
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is an invaluable tool for exploring potential reaction pathways and understanding reaction mechanisms. By calculating the energies of reactants, transition states, and products, an energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates.
For N1-(Phenoxymethyl)ethane-1,2-diamine, several types of reactions could be investigated computationally. For example, the nucleophilic character of the amine groups suggests that they can participate in reactions such as alkylation or acylation. The aromatic ring can undergo electrophilic substitution. Theoretical investigations on the reaction mechanisms of similar diarylamines have been conducted to understand their antioxidant properties, often involving hydrogen atom transfer or single electron transfer processes. researchgate.net
A computational study could model the reaction of N1-(Phenoxymethyl)ethane-1,2-diamine with an electrophile. The calculations would identify the transition state structure and its associated energy barrier. By comparing the activation energies for attack at the different nitrogen atoms and at the aromatic ring, the most likely reaction pathway could be predicted.
Ligand-Metal Interaction Modeling
The presence of two nitrogen atoms makes N1-(Phenoxymethyl)ethane-1,2-diamine a potential bidentate ligand for metal ions, similar to the well-studied ethylenediamine. researchgate.netresearchgate.net Computational modeling can be used to predict the structure and stability of metal complexes formed with this ligand.
These models can provide detailed information about the coordination geometry, bond lengths, and bond angles within the metal complex. nih.gov For example, DFT calculations could be used to optimize the geometry of a complex between N1-(Phenoxymethyl)ethane-1,2-diamine and a transition metal ion like copper(II) or nickel(II). Such calculations on related ethylenediamine complexes have provided significant insights into their stereochemistry and conformational preferences upon coordination. acs.orgrsc.org
Furthermore, the strength of the ligand-metal interaction can be quantified by calculating the binding energy. This involves computing the energies of the free ligand, the free metal ion, and the resulting complex. A more negative binding energy indicates a more stable complex. These computational predictions are crucial for designing new metal complexes with specific properties for applications in catalysis or materials science.
Molecular Dynamics Simulations and Conformational Dynamics
While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. youtube.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. youtube.comyoutube.com
An MD simulation of N1-(Phenoxymethyl)ethane-1,2-diamine, either in the gas phase or in a solvent, would provide a detailed picture of its conformational dynamics. youtube.com It would show the transitions between different gauche and anti conformers of the ethylenediamine backbone and the rotational motions of the phenoxymethyl group. This type of simulation can reveal the flexibility of the molecule and the timescales of different motions.
Moreover, MD simulations can be used to study how the molecule interacts with solvent molecules, such as water. This can provide insights into its solubility and how the solvent influences its conformational preferences. For larger systems, such as the interaction of the molecule with a biological macromolecule or a material surface, MD simulations are an essential tool for understanding the binding process and the nature of the intermolecular interactions.
Insufficient Information Available for "N1-(Phenoxymethyl)ethane-1,2-diamine" in Advanced Materials Science Applications
A thorough review of currently available scientific literature and research databases reveals a significant lack of specific information regarding the applications of the chemical compound N1-(Phenoxymethyl)ethane-1,2-diamine in the field of advanced materials science. While the broader class of diamines is utilized in various material applications, detailed research findings focusing solely on the supramolecular chemistry, design of molecular receptors, integration into polymeric materials, and development of liquid crystalline materials for this specific compound are not presently documented in accessible scholarly sources.
The structural components of N1-(Phenoxymethyl)ethane-1,2-diamine, namely the phenoxymethyl group and the ethane-1,2-diamine backbone, suggest potential for its use in the outlined areas. The diamine moiety is a well-known building block in polymer chemistry and a common ligand in coordination and supramolecular chemistry. The phenoxymethyl group could, in theory, influence properties such as liquid crystallinity or molecular recognition. However, without specific studies and published data, any discussion on these applications would be purely speculative and would not meet the required standards of scientific accuracy.
Consequently, it is not possible to provide a detailed and authoritative article on the "Advanced Materials Science Applications of N1-(Phenoxymethyl)ethane-1,2-diamine Derivatives" that adheres to the specified outline, as the foundational research is not available in the public domain. The following sections of the requested article remain unaddressed due to this absence of data:
Advanced Materials Science Applications of N1 Phenoxymethyl Ethane 1,2 Diamine Derivatives
Development of Liquid Crystalline Materials
Further experimental research and publication in peer-reviewed journals are necessary to elucidate the potential of N1-(Phenoxymethyl)ethane-1,2-diamine in these advanced applications.
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Catalysts
The development of highly efficient and selective catalysts is a cornerstone of modern chemistry. The rational design of catalysts derived from N1-(Phenoxymethyl)ethane-1,2-diamine involves the systematic modification of its molecular structure to enhance catalytic performance in specific reactions. Computational modeling, such as Density Functional Theory (DFT), can be employed to predict how structural changes will influence the electronic and steric properties of the resulting metal complexes, and thus their catalytic activity.
Key strategies for the rational design of next-generation catalysts include:
Modification of the Phenoxy Group: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring can modulate the electronic properties of the ligand and the coordinated metal center. This can be used to fine-tune the catalyst's reactivity and selectivity.
Alteration of the Diamine Backbone: Substitution on the ethylenediamine (B42938) backbone can create chiral environments, leading to the development of catalysts for asymmetric synthesis, a critical area in pharmaceutical manufacturing.
Variation of the Metal Center: The coordination of different transition metals (e.g., iron, copper, nickel) to the N1-(Phenoxymethyl)ethane-1,2-diamine ligand can result in catalysts with diverse reactivity profiles, suitable for a wide range of chemical transformations.
| Structural Modification | Predicted Effect on Catalytic Properties | Potential Applications |
|---|---|---|
| Introduction of a nitro group to the phenoxy ring | Increased Lewis acidity of the metal center | Enhanced activity in Diels-Alder reactions |
| Addition of a bulky tert-butyl group to the phenoxy ring | Increased steric hindrance around the active site | Improved stereoselectivity in polymerization reactions |
| Methylation of the amine groups | Enhanced stability of the resulting metal complex | Increased catalyst lifetime in industrial processes |
Exploration of Novel Coordination Architectures
The N1-(Phenoxymethyl)ethane-1,2-diamine ligand is capable of coordinating to metal ions in various ways, leading to the formation of a diverse range of coordination architectures. These can range from simple mononuclear complexes to intricate polynuclear clusters and supramolecular assemblies. The exploration of these novel architectures is driven by the quest for new materials with unique magnetic, optical, or catalytic properties.
Future research in this area will likely focus on:
Self-Assembly of Supramolecular Structures: By carefully selecting the metal ions and reaction conditions, it may be possible to direct the self-assembly of N1-(Phenoxymethyl)ethane-1,2-diamine into complex, three-dimensional structures with potential applications in areas such as molecular recognition and gas storage.
Synthesis of Metal-Organic Frameworks (MOFs): The use of N1-(Phenoxymethyl)ethane-1,2-diamine as a building block for MOFs could lead to new porous materials with high surface areas and tunable properties, suitable for applications in catalysis, separation, and drug delivery.
Investigation of Spin-Crossover Behavior: Iron complexes of ligands similar to N1-(Phenoxymethyl)ethane-1,2-diamine have been shown to exhibit spin-crossover behavior, a property that is of great interest for the development of molecular switches and data storage devices.
| Coordination Architecture | Key Features | Potential Research Focus |
|---|---|---|
| Mononuclear Complexes | A single metal center coordinated to one or more ligands | Catalytic activity and reaction mechanism studies |
| Polynuclear Clusters | Multiple metal centers bridged by ligands | Magnetic properties and modeling of enzyme active sites |
| Coordination Polymers | Repeating coordination entities extending in one, two, or three dimensions | Development of functional materials with tunable porosity |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding the mechanism of a catalytic reaction is crucial for its optimization. Advanced spectroscopic techniques that allow for the in situ or operando monitoring of reactions provide real-time information about the catalyst's structure and the intermediates formed during the reaction. nih.govmdpi.com The application of these techniques to reactions catalyzed by N1-(Phenoxymethyl)ethane-1,2-diamine complexes will provide invaluable insights into their mechanism of action. nih.govmdpi.com
Spectroscopic methods that are particularly well-suited for these studies include:
Operando Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify and quantify the species present on the catalyst surface under actual reaction conditions.
X-ray Absorption Spectroscopy (XAS): XAS provides information about the oxidation state and local coordination environment of the metal center in the catalyst.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can be used to follow the transformation of reactants into products in the liquid phase, providing kinetic and mechanistic data.
The data obtained from these studies will be instrumental in validating the predictions of computational models and guiding the rational design of improved catalysts.
Machine Learning and AI-Driven Discovery in N1-(Phenoxymethyl)ethane-1,2-diamine Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research by accelerating the discovery of new materials and catalysts. umich.eduresearchgate.net In the context of N1-(Phenoxymethyl)ethane-1,2-diamine chemistry, ML algorithms can be trained on existing experimental and computational data to predict the properties of new, untested derivatives.
Data Collection: Assembling a database of known N1-(Phenoxymethyl)ethane-1,2-diamine derivatives and their measured properties (e.g., catalytic activity, stability).
Model Training: Using this database to train an ML model that can correlate the structure of a compound with its properties.
High-Throughput Virtual Screening: Employing the trained model to predict the properties of a large virtual library of hypothetical N1-(Phenoxymethyl)ethane-1,2-diamine derivatives.
Experimental Validation: Synthesizing and testing the most promising candidates identified by the virtual screening to validate the model's predictions.
This approach has the potential to dramatically reduce the time and resources required for the discovery of new catalysts and materials with desired functionalities. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
